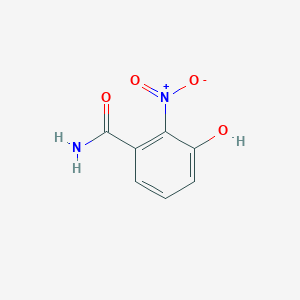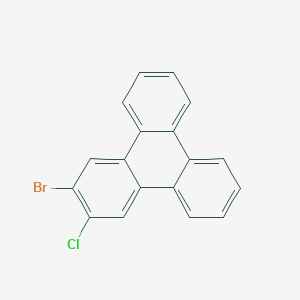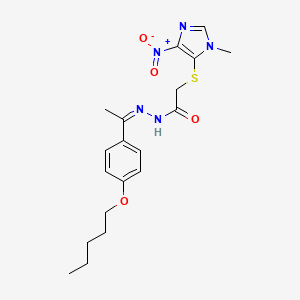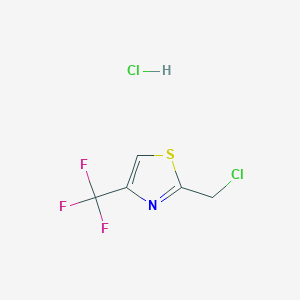
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride is a chemical compound that features a thiazole ring substituted with a chloromethyl group at the 2-position and a trifluoromethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride typically involves the reaction of 2-chloromethylthiazole with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
科学研究应用
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can interact with various receptors or enzymes, modulating their function and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-4-methylthiazole hydrochloride
- 2-(Chloromethyl)-4-(trifluoromethyl)imidazole hydrochloride
- 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrochloride
Uniqueness
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride is unique due to the presence of both a chloromethyl and a trifluoromethyl group on the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability, distinguishing it from other similar compounds.
属性
分子式 |
C5H4Cl2F3NS |
|---|---|
分子量 |
238.06 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C5H3ClF3NS.ClH/c6-1-4-10-3(2-11-4)5(7,8)9;/h2H,1H2;1H |
InChI 键 |
AFMQBDADFIMWKI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)CCl)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
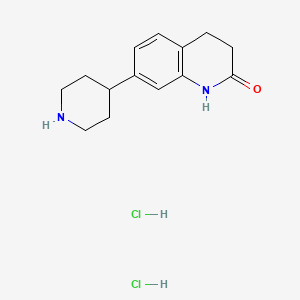
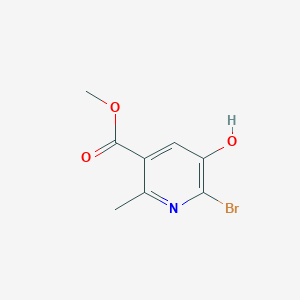
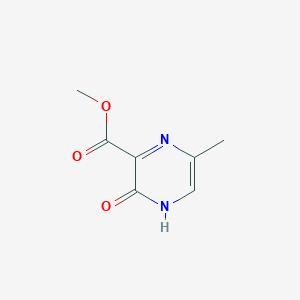
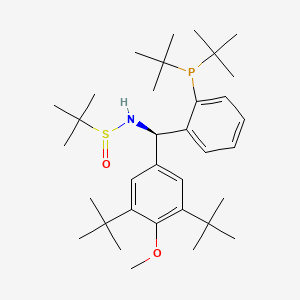

![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)

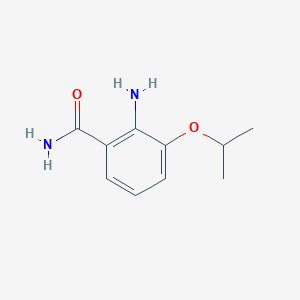
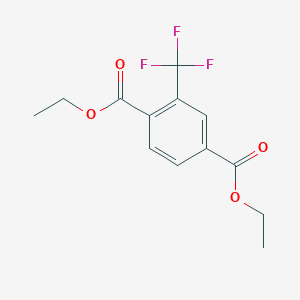
![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
